1,8-DI-Hydroxy-4-nitro-anthraquinone
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Overview
Description
1,8-Di-Hydroxy-4-Nitro-Anthraquinone is an organic compound belonging to the class of anthraquinones. These compounds are characterized by the presence of an anthracene-9,10-quinone core structure. This compound is known for its vibrant color and is often used as a dye and pigment in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Di-Hydroxy-4-Nitro-Anthraquinone can be synthesized through several methods. One common synthetic route involves the nitration of 1,8-dihydroxyanthraquinone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to ensure complete nitration .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,8-Di-Hydroxy-4-Nitro-Anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different anthraquinone derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, aminoanthraquinones, and other oxidized derivatives .
Scientific Research Applications
1,8-Di-Hydroxy-4-Nitro-Anthraquinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-Di-Hydroxy-4-Nitro-Anthraquinone involves its interaction with various molecular targets. One key target is casein kinase II, a protein kinase implicated in several cellular functions. The compound inhibits the activity of this kinase by binding to its active site, thereby preventing the phosphorylation of target proteins. The nitro group in the compound enhances its inhibitory activity through electron-withdrawing and resonance effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthraquinone: Lacks the nitro group and has different chemical properties and reactivity.
1,4-Dihydroxyanthraquinone: Another anthraquinone derivative with hydroxyl groups at different positions.
4-Nitroanthraquinone: Contains a nitro group but lacks the hydroxyl groups at positions 1 and 8.
Uniqueness
1,8-Di-Hydroxy-4-Nitro-Anthraquinone is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4,5-dihydroxy-1-nitroanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO6/c16-8-3-1-2-6-10(8)14(19)12-9(17)5-4-7(15(20)21)11(12)13(6)18/h1-5,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYCICFDXLNQPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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